2',3'-dideoxyadenosine is a purine 2',3'-dideoxyribonucleoside in which the nucleobase component is specified as adenine. It has a role as an EC 4.6.1.1 (adenylate cyclase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a purine 2',3'-dideoxyribonucleoside and a member of adenosines. Dideoxyadenosine is a prodrug form of didanosine, a nucleoside reverse transcriptase inhibitor analog of adenosine. 2',3'-dideoxyadenosine is an off-white powder. (NTP, 1992)
Compound Description: 2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA) is an acid-stable purine dideoxynucleoside analog. F-ddA exhibits potent activity against a wide spectrum of HIV-1 and HIV-2 strains in vitro. Its triphosphate form acts as a reverse transcriptase inhibitor. [] F-ddA is currently undergoing clinical trials as a potential anti-HIV agent. [, ]
Relevance: F-ddA is structurally similar to 2',3'-dideoxyadenosine, with the addition of a fluorine atom in the 2'-beta position of the sugar moiety. This modification increases its stability to acid degradation, making it a potential orally active antiviral agent. [, ] The triphosphate form of F-ddA, like that of 2',3'-dideoxyadenosine, acts as a chain terminator for reverse transcriptase, inhibiting HIV replication. []
2',3'-Dideoxyinosine (ddI, Didanosine)
Compound Description: 2',3'-Dideoxyinosine (ddI) is a dideoxynucleoside analog that exhibits potent antiviral activity against HIV. [] ddI is a prodrug of 2',3'-dideoxyadenosine and requires intracellular phosphorylation to its active triphosphate form, ddATP. [, ]
Relevance: ddI is the deamination product of 2',3'-dideoxyadenosine and shares a similar mechanism of action against HIV. [, ] Both compounds inhibit viral replication by acting as chain terminators for reverse transcriptase when converted to their respective triphosphate forms. []
2',3'-Didehydro-2',3'-dideoxyadenosine (d4A)
Compound Description: 2',3'-Didehydro-2',3'-dideoxyadenosine (d4A) is a purine dideoxynucleoside analog with antiviral properties. []
Relevance: d4A is structurally similar to 2',3'-dideoxyadenosine, with a double bond between the 2' and 3' carbons in the sugar moiety. This structural variation may influence its conformational flexibility and its interaction with enzymes involved in DNA synthesis. [] Like 2',3'-dideoxyadenosine, d4A is suggested to act as a DNA chain terminator, potentially interfering with viral replication. []
2',3'-Dideoxycytidine (ddC)
Compound Description: 2',3'-Dideoxycytidine (ddC) is a dideoxynucleoside analog with antiviral activity against HIV and other retroviruses. [, ]
3'-Azido-2',3'-dideoxythymidine (AZT, Zidovudine)
Compound Description: 3'-Azido-2',3'-dideoxythymidine (AZT) is a dideoxynucleoside analog with potent antiviral activity against HIV. [, ] It is phosphorylated intracellularly to its active triphosphate form, which inhibits HIV reverse transcriptase.
2',3'-Dideoxyguanosine (ddG)
Compound Description: 2',3'-Dideoxyguanosine (ddG) is a purine dideoxynucleoside analog with antiviral activity against HIV. [] Like other dideoxynucleosides, it inhibits viral replication by interfering with reverse transcriptase.
Relevance: ddG is structurally similar to 2',3'-dideoxyadenosine, differing only in the base moiety (guanine vs. adenine). Both compounds belong to the purine dideoxynucleoside class and share a similar mechanism of action against HIV, acting as chain terminators for reverse transcriptase after intracellular phosphorylation. []
Compound Description: 9-(2-Phosphonylmethoxyethyl)adenine diphosphate (PMEApp) is a nucleotide analog and an antiviral agent. It acts as an inhibitor of viral reverse transcriptase. []
Relevance: PMEApp, like 2',3'-dideoxyadenosine, targets HIV reverse transcriptase. [] Both compounds interfere with viral DNA synthesis.
3'-Deoxyadenosine (Cordycepin)
Compound Description: 3'-Deoxyadenosine (cordycepin) is a nucleoside analog with cytotoxic activity. [] It is particularly toxic to cells expressing terminal deoxynucleotidyl transferase (TdT). []
Relevance: Cordycepin is structurally similar to 2',3'-dideoxyadenosine, lacking only the 2'-hydroxyl group on the sugar moiety. [] This structural difference might contribute to cordycepin's distinct cytotoxicity profile, particularly its effect on TdT-positive cells. []
2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo)
Compound Description: 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) is a synthetic analog of 2',3'-dideoxyadenosine designed as a potential antiviral agent. [] The addition of a chlorine atom at the 2-position aimed to prevent enzymatic deamination and increase its efficacy.
Compound Description: 2-Chloro-2',3'-didehydro-2',3'-dideoxyadenosine (2-ClddeAdo) is another synthetic analog of 2',3'-dideoxyadenosine, containing both a chlorine atom at the 2-position and a double bond between the 2' and 3' carbons of the sugar moiety. []
2-Chloro-3'-deoxyadenosine (2-Chlorocordycepin)
Compound Description: 2-Chloro-3'-deoxyadenosine is a synthetic analog of cordycepin with a chlorine atom at the 2-position of the adenine base. []
Relevance: 2-Chlorocordycepin is structurally similar to both cordycepin and 2',3'-dideoxyadenosine, lacking the 2'-hydroxyl group of the latter. [] It showed significant cytotoxicity in human lymphocytes, limiting its potential as an antiviral agent. []
N6-Methyl-2',3'-dideoxyadenosine (D2MeA)
Compound Description: N6-Methyl-2',3'-dideoxyadenosine (D2MeA) is a synthetic analog of 2',3'-dideoxyadenosine with a methyl group substituted at the 6-position of the adenine base. []
Relevance: D2MeA demonstrated potent antiviral activity against HIV, surpassing the potency of 2',3'-dideoxyadenosine in some studies. [] The addition of the methyl group at the 6-position influenced its antiviral activity and highlighted the importance of substitutions at this position for enhanced efficacy. []
Compound Description: N6-Methyl-2'-fluoroarabinofuranosyl adenosine (D2MeFA) is an acid-stable analog of N6-Methyl-2',3'-dideoxyadenosine. []
Relevance: D2MeFA is structurally related to both 2',3'-dideoxyadenosine and D2MeA, incorporating a methyl group at the 6-position of the adenine base and a fluorine atom at the 2'-position of the sugar moiety. [] While it exhibited antiviral activity, it was less potent than its parent compound, D2MeA, highlighting the influence of structural modifications on antiviral efficacy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Copanlisib also known as BAY 80-6946, is a potent phosphoinositide 3-kinase (PI3K) inhibitor. Copanlisib inhibits the activation of the PI3K signaling pathway, which may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. Copanlisib was approved for the treatment of adult patients experiencing relapsed follicular lymphoma who have received at least two prior systemic therapies.
L-Coprine belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Coprine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-coprine is primarily located in the cytoplasm. Outside of the human body, L-coprine can be found in mushrooms. This makes L-coprine a potential biomarker for the consumption of this food product. L-Coprine is a potentially toxic compound.
Copanlisib Dihydrochloride is a novel phosphoinositide 3-kinase (pi3k) inhibitor, inhibiting the activation of the pi3k signaling pathway, resulting in inhibition of tumor cell growth and survival in susceptible tumor cell populations
Appropriate clinical biomarker to recapitulate drug-drug interactions mediated by OATP inhibition Coproporphyrin I dihydrochloride is an appropriate clinical biomarker to recapitulate drug-drug interactions mediated by OATP inhibition.
Coptisine is an isoquinoline alkaloid that has been found in Coptis chinensis and has diverse biological activities, including antioxidant, enzyme inhibitory, antiproliferative, and anti‑hypercholesterolemic properties. It inhibits the production of reactive oxygen species (ROS) in isolated kidney mitochondria in a 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA;) assay (IC50 = 48.93 μM). Coptisine inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) but not β-secretase 1 (BACE1) in cell-free enzyme assays (IC50s = 0.8, 5.81, and >100 μM, respectively). It also inhibits indoleamine 2,3-dioxygenase (IDO) in vitro (IC50 = 6.3 μM), as well as organic cation transporter 1 (OCT1), OCT2, and OCT3 in MDCK cells (IC50s = 0.931, 2.27, and 2.27 μM, respectively, for the human transporters). It inhibits proliferation of A549, H460, and H2170 human lung cancer cells with IC50 values of 18.09, 29.5, and 21.6 μM, respectively. Coptisine (70.05 mg/kg) decreases total serum cholesterol, triglyceride, and LDL-cholesterol levels and increases serum HDL-cholesterol levels in Syrian golden hamsters fed a high-fat and high-cholesterol diet.